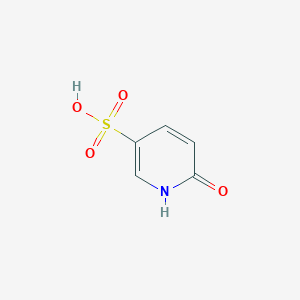
4,4-ジフルオロ-1-フェニルブタン-1,3-ジオン
概要
説明
4,4-Difluoro-1-phenylbutane-1,3-dione is a fluorinated β-diketone ligand . It has a molecular formula of C10H8F2O2 and an average mass of 198.166 Da .
Synthesis Analysis
This compound can be synthesized by reacting acetophenone with methyl-difluoroacetate . It has also been used as a ligand to form metal complexes, such as with terbium(III) ion complexes .Molecular Structure Analysis
The molecular structure of 4,4-Difluoro-1-phenylbutane-1,3-dione consists of a phenyl group attached to a butane-1,3-dione group, with two fluorine atoms attached to the fourth carbon .Chemical Reactions Analysis
This compound has been used in the synthesis of metal complexes. For example, it has been used as a ligand to form terbium(III) ion complexes . It has also been used in the synthesis of copper(II) and nickel(II) complexes .Physical And Chemical Properties Analysis
4,4-Difluoro-1-phenylbutane-1,3-dione has a density of 1.2±0.1 g/cm3, a boiling point of 272.9±30.0 °C at 760 mmHg, and a flash point of 104.3±18.7 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用
発光材料
4,4-ジフルオロ-1-フェニルブタン-1,3-ジオン: は、緑色の発光を示すテルビウム(III)錯体の合成に使用されてきました 。これらの錯体は、その高い色純度と長い寿命により、発光材料やディスプレイデバイスの緑色成分として有望です。このリガンドはアンテナとして機能し、吸収したエネルギーをTb(III)イオンの発光レベルに効率的に伝達します。
有機合成
この化合物は、特にフッ素化β-ジケトンリガンドの調製において、有機合成の前駆体として役立ちます 。これらのリガンドはさらに反応して、医薬品や農薬に潜在的な用途を持つさまざまな複雑な分子を生成することができます。
金属錯体の形成
4,4-ジフルオロ-1-フェニルブタン-1,3-ジオン: は、ユウロピウムなどの金属錯体を形成するためのリガンドとして使用され、Eu(DPBD)3・H2OやEu(DPBD)3・biq(biq= 2,2-ビキノリン)などの化合物を生成します 。これらの錯体は、触媒作用や材料科学に用途を持つ可能性があります。
フルオロ免疫測定法
この化合物の誘導体は、蛍光マーカーとして機能するフルオロ免疫測定法で使用されています 。この用途は、生体医科学研究と診断において重要であり、特定のタンパク質や抗体を検出する方法を提供します。
光増幅
フッ素化β-ジケトンは、光増幅システムで使用されています 。エネルギーを効率的に伝達する能力により、光ファイバ通信やレーザー技術における信号を強化するのに適しています。
発光プローブ
生物系では、これらの化合物は発光プローブとして機能します 。これらは、細胞生物学や生化学の研究において不可欠な生物学的プロセスの可視化と追跡に役立ちます。
有機EL(OLED)
4,4-ジフルオロ-1-フェニルブタン-1,3-ジオンを含む合成された錯体は、OLEDの発光材料として使用できます 。これらは、エネルギー効率が高く、高品質なディスプレイ技術の開発に貢献しています。
ランタノイドキレート抽出
また、3価のランタノイドの混合リガンドキレート抽出にも関与しています 。このプロセスは、さまざまなハイテク用途で重要な希土類元素の分離と精製において重要です。
作用機序
Target of Action
Similar compounds have been known to target proteins involved in bacterial cell division .
Mode of Action
It is known that β-diketones, a class of compounds to which 4,4-difluoro-1-phenylbutane-1,3-dione belongs, can form chelates with metal ions . This property could potentially interfere with the function of metal-dependent enzymes or proteins, altering their activity and disrupting normal cellular processes.
Biochemical Pathways
It has been suggested that similar compounds can interfere with the function of enzymes involved in critical biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may disrupt essential cellular processes in bacteria .
Safety and Hazards
将来の方向性
The compound has been used in the synthesis of terbium(III) ion complexes, which exhibited ligand sensitized green emission at 546 nm associated with 5D4 → 7F5 transitions of terbium ion in the emission spectra . These terbium(III) complexes can be used as one of the green components in light-emitting material and in display devices .
特性
IUPAC Name |
4,4-difluoro-1-phenylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIPWONXTZMDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378940 | |
| Record name | 4,4-difluoro-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62679-61-2 | |
| Record name | 4,4-difluoro-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-difluoro-1-phenylbutane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,4-Difluoro-1-phenylbutane-1,3-dione in organic synthesis?
A1: 4,4-Difluoro-1-phenylbutane-1,3-dione is a valuable building block in organic synthesis, particularly for constructing fluorine-containing heterocycles. It participates in radical cyclization reactions with dienes, leading to the formation of 4,5-dihydrofurans bearing a difluoroacetyl group. [] This reaction, typically mediated by manganese(III) acetate, offers a synthetic route to diversely substituted dihydrofurans, which are important structural motifs in various natural products and pharmaceuticals.
Q2: How does the presence of fluorine atoms influence the reactivity of 4,4-Difluoro-1-phenylbutane-1,3-dione?
A2: The incorporation of fluorine atoms significantly affects the reactivity of 4,4-Difluoro-1-phenylbutane-1,3-dione compared to its non-fluorinated counterparts. The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl groups, making it more susceptible to nucleophilic attack. [] Additionally, the C-F bond's high bond dissociation energy can influence reaction pathways, favoring radical mechanisms as observed in the radical cyclization with dienes.
Q3: Can 4,4-Difluoro-1-phenylbutane-1,3-dione act as a ligand in coordination chemistry?
A3: Yes, 4,4-Difluoro-1-phenylbutane-1,3-dione can function as a bidentate ligand in coordination chemistry, coordinating to metal centers through its two oxygen atoms from the carbonyl groups. For instance, it forms complexes with copper, as demonstrated in the synthesis and characterization of [Cu(L1)(dfpb)2], where Hdfpb represents 4,4-Difluoro-1-phenylbutane-1,3-dione. [] The presence of fluorine atoms in the ligand can impact the complex's properties, such as its stability and electronic structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



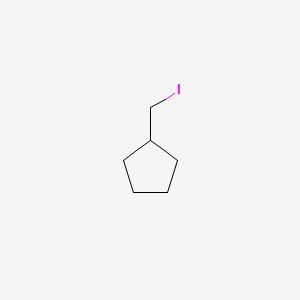

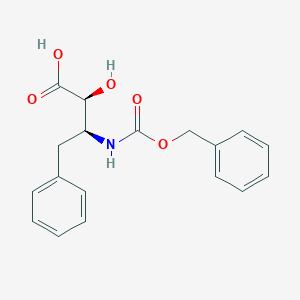
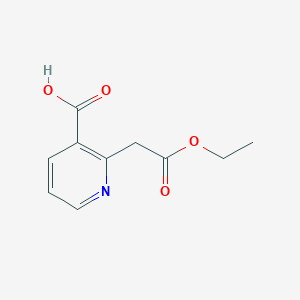

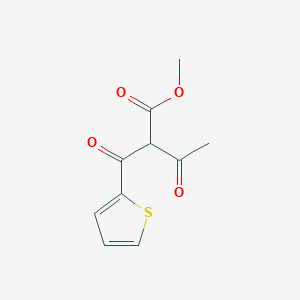
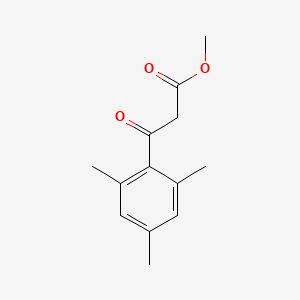
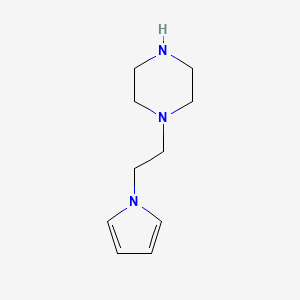
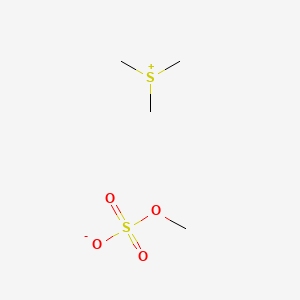
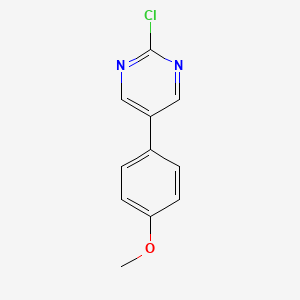
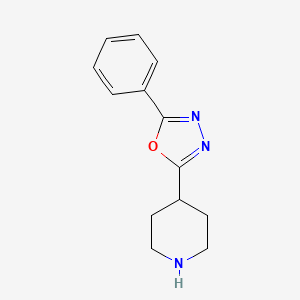
![2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1586388.png)
![(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid](/img/structure/B1586389.png)
